molecular formula C7H6N4O3 B2986964 5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid CAS No. 2153566-76-6

5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid

カタログ番号: B2986964
CAS番号: 2153566-76-6
分子量: 194.15
InChIキー: MJFQDHZYFZRNIF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid is a sophisticated heterocyclic building block designed for advanced medicinal chemistry and drug discovery research. This compound features a 1,2,3-triazole ring linked to an isoxazole core, a structural motif known to impart significant biological properties. The 1,2,3-triazole scaffold is recognized as a privileged structure in chemical biology and is frequently employed in the synthesis of compounds with chemotherapeutical value, including antimicrobial, antiviral, and anticancer activities . The integration of the isoxazole ring further enhances its utility as a mimic for other heterocyclic systems in the design of novel bioactive molecules. This chemical serves as a versatile precursor in the development of potential therapeutic agents. Its primary research application lies in its use as a key intermediate for the construction of more complex molecular architectures, such as C-nucleoside analogues . The carboxylic acid functional group provides a convenient handle for further derivatization, allowing researchers to create amide libraries for high-throughput screening against various biological targets. Compounds incorporating similar 1,2,3-triazole-4-carboxamide moieties have shown promise as potent inhibitors for a range of enzymes and have demonstrated efficacy in cell-based assays, including antiproliferative effects on various human cancer cell lines such as HepG2 and HT-29 . Researchers will find this compound invaluable for projects aimed at discovering new agents in oncology, infectious diseases, and neuroscience. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-(1-methyltriazol-4-yl)-1,2-oxazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-11-3-5(8-10-11)6-2-4(7(12)13)9-14-6/h2-3H,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJFQDHZYFZRNIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=CC(=NO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Click Chemistry: One common method involves the [3+2] cycloaddition reaction between an azide and an alkyne, followed by subsequent functional group modifications.

  • Condensation Reactions:

Industrial Production Methods: In an industrial setting, the compound can be produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids, ketones, and alcohols.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

科学的研究の応用

Chemistry: The compound is used as a building block in organic synthesis for the construction of more complex molecules. Biology: Medicine: The compound's derivatives are being investigated for their antimicrobial, anticancer, and anti-inflammatory properties. Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

作用機序

The compound exerts its effects through various molecular targets and pathways, depending on its derivatives and the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate biological processes. The exact mechanism can vary widely based on the context in which the compound is used.

類似化合物との比較

2-Bromofuran-3-carboxylic Acid

  • Structure : Contains a brominated furan ring and a carboxylic acid group.
  • Molecular Weight: Not explicitly stated, but bromine substitution suggests a higher molecular weight (~200–220 g/mol) compared to the target compound.
  • Synthesis : Likely synthesized via electrophilic substitution or halogenation of furan precursors.
  • Applications : Bromine enhances electrophilic reactivity, making it useful in cross-coupling reactions.
  • Cost : Significantly cheaper (€109.00/g for 1 g) due to simpler synthesis .

3-Methyl-5-(5-methyl-3-isoxazolyl)-1H-pyrazole-4-carboxylic Acid

  • Structure : Pyrazole ring replaces the triazole in the target compound, with methyl substituents on both isoxazole and pyrazole.
  • Properties : Methyl groups may increase steric hindrance, reducing solubility but improving metabolic stability.

5-{3-[2,6-Dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic Acid Derivatives

  • Structure: Features an isoxazole linked to an oxadiazole via a phenoxypropyl chain.
  • Applications : Demonstrated antiviral activity, highlighting the role of heterocycles in bioactivity. The oxadiazole moiety offers different electronic properties compared to triazole, affecting target binding .

Structural and Functional Analysis

Key Structural Differences

Compound Heterocycles Present Substituents Molecular Weight (g/mol)
Target Compound Isoxazole + Triazole Methyl, Carboxylic Acid 194.15
2-Bromofuran-3-carboxylic Acid Furan Bromine, Carboxylic Acid ~200–220 (estimated)
Pyrazole Derivative Isoxazole + Pyrazole Methyl (×2), Carboxylic Acid Higher than target (exact data unavailable)
Oxadiazole Derivative Isoxazole + Oxadiazole Methyl, Phenoxypropyl >300 (estimated)

Physicochemical Properties

  • Solubility: The carboxylic acid group in all compounds improves water solubility, but bulky substituents (e.g., phenoxypropyl in the oxadiazole derivative) reduce it.
  • Reactivity : Triazole rings (target compound) provide nitrogen-rich sites for coordination chemistry, while bromine (furan derivative) facilitates electrophilic reactions.

Commercial and Research Considerations

  • Cost: The target compound’s high cost (€474.00/100 mg) reflects complex synthesis, whereas bromofuran derivatives are more economical .
  • Research Trends : Triazole-isoxazole hybrids are gaining attention for dual-target therapeutics, while oxadiazoles remain prominent in antiviral research .

生物活性

5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid (CAS: 2153566-76-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer and antiviral activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C7H6N4O3
  • Molecular Weight : 194.15 g/mol
  • Purity : 98% .

The structure features an isoxazole ring fused with a triazole moiety, which is pivotal for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid. Notably, a series of derivatives were synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines:

  • IC50 Values : The compound exhibited IC50 values ranging from 3.87 to 8.76 mM against follicular and anaplastic thyroid cancer cell lines .
  • Cell Lines Tested : U87MG (human glioblastoma), FTC-133 (follicular thyroid carcinoma), and 8305C (anaplastic thyroid carcinoma) were among the tested cell lines .

This data suggests that the compound may interfere with cellular proliferation pathways, making it a candidate for further development in cancer therapeutics.

Antiviral Activity

In addition to its anticancer properties, this compound has shown promise as an antiviral agent. The presence of the triazole ring is often associated with enhanced antiviral activity due to its ability to mimic nucleosides, which can interfere with viral replication processes.

The exact mechanism by which 5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid exerts its biological effects is still under investigation. However, several hypotheses include:

  • Inhibition of Nucleotide Synthesis : The structural similarity to nucleosides may allow it to inhibit enzymes involved in nucleotide synthesis.
  • Interference with DNA/RNA Polymerases : It may act as a competitive inhibitor for viral polymerases, disrupting viral replication.
  • Induction of Apoptosis : Evidence suggests that compounds with similar structures can induce apoptosis in cancer cells through various signaling pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFindings
Demonstrated significant anticancer activity in multiple human cancer cell lines with IC50 values indicating effective inhibition.
Explored structure-activity relationships (SAR) that revealed specific modifications could enhance cytotoxicity against tumor cells.

Q & A

Q. What are the standard synthetic protocols for preparing intermediates related to 5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid?

Methodological Answer: Synthesis of triazole-isoxazole hybrids often involves cycloaddition or multi-step functionalization. For example:

  • Azide-Alkyne Cycloaddition : React 4-chloromethylpyrazole derivatives with NaN₃ in DMF at 50°C for 3 hours to yield azidomethyl intermediates (65–78% yield). Subsequent reactions with alkynes under Cu(I) catalysis can form triazole rings .
  • Condensation Reactions : Reflux 3-formyl-indole-2-carboxylates with aminothiazolones in acetic acid with sodium acetate to form fused heterocycles (e.g., thiazolo-indole derivatives). Crystalline precipitates are purified via recrystallization (DMF/acetic acid) .
  • Solvent Optimization : THF or acetic acid is preferred for reflux conditions, while DMF is used for milder reactions. Workup typically involves ice-water quenching, filtration, and ethanol recrystallization .

Q. Which spectroscopic techniques are critical for characterizing triazole-isoxazole hybrids?

Methodological Answer:

  • X-ray Crystallography : Resolves regiochemistry of triazole and isoxazole rings (e.g., methyl group positioning on triazole) .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methyl groups at δ 2.5–3.5 ppm; carboxylic protons at δ 10–12 ppm) .
  • IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for carboxylic acids) .
  • Chromatography : TLC and GC monitor reaction progress and purity (>95% by GC) .

Q. How can researchers ensure regioselectivity during triazole ring formation?

Methodological Answer: Regioselectivity in 1,2,3-triazole synthesis is controlled by:

  • Catalyst Choice : Cu(I) promotes 1,4-regioselectivity in azide-alkyne cycloadditions, while Ru catalysts favor 1,5-products.
  • Substituent Effects : Steric hindrance from methyl groups on pyrazole or isoxazole precursors directs ring closure .
  • Reaction Monitoring : Use TLC to track intermediate formation and adjust conditions (e.g., temperature, solvent polarity) .

Advanced Research Questions

Q. How can contradictory data on reaction yields for triazole-isoxazole hybrids be systematically analyzed?

Methodological Answer: Conflicting yield reports often arise from:

  • Solvent Purity : Trace water in DMF or THF can hydrolyze intermediates, reducing yields. Use molecular sieves or anhydrous conditions .
  • Catalyst Degradation : Cu(I) catalysts may oxidize; use stabilizers like TBTA (tris(benzyltriazolylmethyl)amine).
  • Workup Variations : Compare isolation methods (e.g., filtration vs. extraction). For example, azidomethyl intermediates isolated via ice-water quenching yield 65–78%, while extraction methods may lose polar byproducts .
  • Statistical Analysis : Apply Design of Experiments (DoE) to evaluate variables (temperature, stoichiometry) and identify optimal conditions .

Q. What strategies improve the stability of 5-(1-Methyl-1H-1,2,3-triazol-4-yl)isoxazole-3-carboxylic acid under physiological conditions?

Methodological Answer:

  • pH Buffering : The carboxylic acid group is prone to decarboxylation at low pH. Use phosphate buffers (pH 7.4) for in vitro assays .
  • Lyophilization : Stabilize the compound as a lyophilized powder stored at -20°C, avoiding aqueous solutions for long-term storage .
  • Prodrug Design : Esterify the carboxylic acid (e.g., methyl ester) to enhance stability; hydrolyze enzymatically in vivo .

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Docking Studies : Model interactions with target enzymes (e.g., cyclooxygenase-2) using software like AutoDock. Focus on hydrogen bonding with the carboxylic acid and triazole groups .
  • QSAR Modeling : Correlate substituent electronegativity (Hammett constants) with antibacterial/antifungal activity from empirical data .
  • Metabolic Prediction : Use ADMET tools (e.g., SwissADME) to predict solubility and cytochrome P450 interactions, prioritizing derivatives with low hepatic clearance .

Q. What are the challenges in scaling up triazole-isoxazole synthesis, and how can they be mitigated?

Methodological Answer:

  • Exothermic Reactions : Azide reactions generate heat; use jacketed reactors with controlled cooling to prevent runaway reactions .
  • Purification at Scale : Replace column chromatography with fractional crystallization (e.g., ethanol/water mixtures) .
  • Hazard Management : NaN₃ is toxic; employ flow chemistry to minimize handling and automate quenching .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。